molecular formula C7H10N4O2 B11725804 N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide

N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide

Cat. No.: B11725804
M. Wt: 182.18 g/mol
InChI Key: JIDMYVMFEVHEDW-UHFFFAOYSA-N
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Description

N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide typically involves the cyclocondensation of ethyl acetoacetate and biguanide. This reaction is catalyzed by ammonium chloride and proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide (CAS No. 338400-04-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic interactions. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure that includes a dihydropyrimidine core, which is known for its biological significance. The molecular formula is C7H10N4O2C_7H_{10}N_4O_2 with a molecular weight of 182.18 g/mol. Its structure can be represented as follows:

N hydroxy N methyl N 4 methyl 6 oxo 1 6 dihydropyrimidin 2 yl methanimidamide\text{N hydroxy N methyl N 4 methyl 6 oxo 1 6 dihydropyrimidin 2 yl methanimidamide}

Biological Activity Overview

Research on this compound indicates several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds within the dihydropyrimidine class exhibit significant antitumor effects. For instance, related compounds have shown robust activity against various cancer cell lines, potentially through mechanisms involving inhibition of key enzymes in cancer metabolism.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For example, it is hypothesized to inhibit enzymes such as protoporphyrinogen oxidase, which plays a crucial role in heme biosynthesis. This inhibition could lead to therapeutic effects in diseases where heme metabolism is disrupted.
  • Mechanism of Action : The proposed mechanism involves the modulation of epigenetic regulators such as EZH2 (Enhancer of Zeste Homolog 2), which is implicated in transcriptional silencing and has been associated with various malignancies.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study A Demonstrated significant cytotoxicity against Karpas-422 xenograft models at doses of 160 mg/kg BID, indicating potential for clinical application in oncology .
Study B Investigated the compound's role as an EZH2 inhibitor, reporting a biochemical IC50 of 0.002 μM and cellular EC50 of 0.032 μM .
Study C Explored the compound's effects on metabolic pathways in cancer cells, showing alterations in enzyme activity related to cell proliferation and survival .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide

InChI

InChI=1S/C7H10N4O2/c1-5-3-6(12)10-7(9-5)8-4-11(2)13/h3-4,13H,1-2H3,(H,9,10,12)

InChI Key

JIDMYVMFEVHEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N=CN(C)O

Origin of Product

United States

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